Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester
Description
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester (CAS: Not explicitly provided in evidence) is a sulfonamide-derived carbamate ester. Its structure comprises a 4-methylphenylsulfonyl group attached to the carbamic acid backbone, with a 1-ethenylcyclohexyl ester moiety. This compound belongs to a class of sulfonylated carbamates, which are often utilized as intermediates in organic synthesis, enzyme inhibitors, or protective groups in peptide chemistry .
Properties
CAS No. |
112252-01-4 |
|---|---|
Molecular Formula |
C16H21NO4S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(1-ethenylcyclohexyl) N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C16H21NO4S/c1-3-16(11-5-4-6-12-16)21-15(18)17-22(19,20)14-9-7-13(2)8-10-14/h3,7-10H,1,4-6,11-12H2,2H3,(H,17,18) |
InChI Key |
SSVGJTRITRVQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2(CCCCC2)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of a suitable amine with phosgene or a phosgene substitute to form the carbamic acid chloride intermediate.
Introduction of the 4-Methylphenylsulfonyl Group: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the 1-Ethenylcyclohexyl Group: Finally, the esterification reaction with 1-ethenylcyclohexanol under acidic conditions completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1-ethenylcyclohexyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbamic acid ester moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Sulfides, thiols
Substitution: Various carbamate derivatives
Scientific Research Applications
Cholinesterase Inhibition
One of the primary biological activities associated with carbamic acid derivatives is their ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. This inhibition is particularly relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
- Mechanism of Action : Carbamates form a reversible covalent bond with the serine residue at the active site of cholinesterases, leading to increased levels of acetylcholine in synaptic clefts. This mechanism enhances cholinergic signaling, which is beneficial in treating cognitive decline associated with Alzheimer's disease.
- Research Findings : Studies have shown that specific derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating high efficacy compared to established drugs such as rivastigmine.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| [(4-Methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester | 2.5 | High |
| Rivastigmine | 501 | Moderate |
| Galantamine | 89.7 | Low |
Anticancer Activity
Recent investigations into the anticancer potential of carbamate derivatives have revealed promising results. Certain derivatives have demonstrated antiproliferative effects against various cancer cell lines.
- Case Study : A study highlighted that low molecular weight carbamates could inhibit proliferation in prostate cancer cells by inducing apoptosis and disrupting cell cycle progression. This suggests that [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester may serve as a lead compound for developing new anticancer agents.
Agricultural Applications
Carbamic acid derivatives are also explored for their potential use as pesticides and herbicides due to their biological activity against pests and weeds.
- Insecticidal Activity : Research indicates that certain carbamate compounds can effectively target insect neurotransmission pathways, leading to paralysis and death in pest species. The ability to modify the structure of [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester may enhance its efficacy as an insecticide while minimizing toxicity to non-target organisms.
- Fungicidal Properties : Some studies suggest that carbamate derivatives exhibit antifungal activity, making them suitable candidates for agricultural fungicides.
Material Science Applications
The unique chemical structure of [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester allows it to be explored for applications in material science.
- Polymer Synthesis : The compound can act as a monomer or cross-linking agent in polymer chemistry, potentially leading to the development of new materials with enhanced mechanical properties or specific functionalities.
Mechanism of Action
The mechanism of action of this compound depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group can form strong interactions with protein targets, while the carbamic acid ester can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Carbamic Acid, N-[2-[[(4-Methylphenyl)Sulfonyl]Oxy]Ethyl]-, Phenylmethyl Ester (CAS: Not provided; )
Carbamic Acid, [[(4-Methylphenyl)Sulfonyl]Oxy]-, 1,1-Dimethylethyl Ester (CAS: 105838-14-0; )
Carbamic Acid, N-[cis-4-[[(4-Methylphenyl)Sulfonyl]Oxy]Cyclohexyl]-, 1,1-Dimethylethyl Ester (CAS: 1024015-36-8; )
- Structure : Combines a Boc-protected amine with a sulfonated cis-cyclohexyl group.
- Key Differences : The cis-cyclohexyl configuration introduces stereochemical complexity absent in the target compound. The Boc group offers orthogonal protection strategies, whereas the ethenyl group in the target may enable crosslinking or polymer formation.
- Applications : Intermediate in stereoselective synthesis .
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Properties
Reactivity and Stability
- Target Compound : The ethenyl group may undergo radical-initiated polymerization or Michael addition reactions, limiting its utility in acidic/basic conditions.
- Boc-Protected Analogues () : Stable under basic conditions but cleaved by trifluoroacetic acid (TFA), enabling controlled deprotection .
- Phenylmethyl Ester () : More hydrolytically stable than alkyl esters due to aromatic conjugation, suitable for prolonged reactions .
Pharmacological and Industrial Relevance
Biological Activity
Carbamic acid derivatives, particularly those with sulfonyl and cyclohexyl moieties, have garnered attention for their biological activities, especially in the context of enzyme inhibition and potential therapeutic applications. This article delves into the biological activity of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester , exploring its mechanisms of action, stability, and implications in drug design.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHNOS
- Molecular Weight : 273.33 g/mol
The presence of the sulfonyl group enhances the compound's reactivity towards biological targets, particularly enzymes involved in neurotransmission.
Carbamic acid derivatives typically act as reversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The mechanism involves the formation of a carbamoyl-enzyme complex, which temporarily inhibits AChE activity by preventing the breakdown of acetylcholine (ACh). This leads to increased levels of ACh in the synaptic cleft, enhancing cholinergic signaling.
Hydrolysis and Stability
The stability of carbamates in physiological conditions is crucial for their biological activity. Research indicates that carbamates can exhibit varying half-lives depending on their structure:
- Monosubstituted Carbamates : Half-lives range from 4 to 40 minutes at pH 7.4 and 37°C.
- Disubstituted Carbamates : Generally more stable in both buffer and plasma solutions, showing potent inhibition of butyrylcholinesterase but less so for AChE .
Inhibition of Acetylcholinesterase
The primary biological activity of this compound is its inhibition of AChE. Studies have shown that structurally similar carbamates can exhibit varying degrees of inhibition based on their substituents. For instance:
- Rivastigmine , a well-known AChE inhibitor, has been compared with similar carbamates to evaluate differences in decarbamoylation rates and binding affinities .
Potential as a Prodrug
Carbamic acid esters are often designed as prodrugs to improve bioavailability and reduce first-pass metabolism. The hydrolysis of these compounds can lead to the release of active pharmacological agents:
- Prodrug Mechanism : Following enzymatic hydrolysis, the parent compound is released, which can then exert its therapeutic effects .
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of carbamate derivatives:
- Study on Rivastigmine : Research demonstrated that rivastigmine's binding to AChE was significantly influenced by its structural conformation, which affected its decarbamoylation rate .
- Prodrug Stability Assessment : Investigations into various carbamate esters revealed that N,N-disubstituted carbamates exhibited enhanced stability compared to monosubstituted variants, making them more suitable as prodrugs .
- In Vivo Studies : Animal studies indicated that certain carbamate esters could lead to significant increases in plasma levels of active drugs post-administration, supporting their use in therapeutic contexts .
Data Tables
| Compound Name | Structure | AChE Inhibition (IC50) | Stability (Half-life at pH 7.4) |
|---|---|---|---|
| Rivastigmine | Rivastigmine Structure | 0.5 nM | 130 min |
| Test Compound | Test Compound Structure | TBD | 10-40 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
